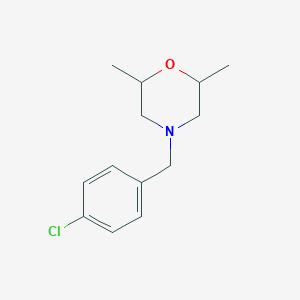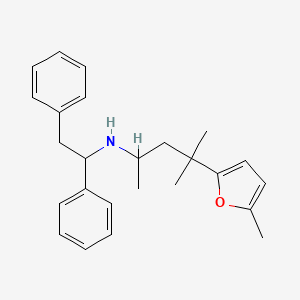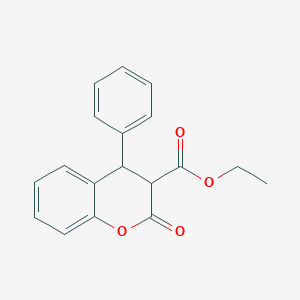
ethyl 2-oxo-4-phenyl-3-chromanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4-phenyl-3-chromanecarboxylate, also known as ethyl coumarin-3-carboxylate, is a chemical compound that belongs to the coumarin family. The compound is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for various biological and chemical processes. In
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-4-phenyl-3-chromanecarboxylate is widely used in scientific research due to its unique properties. The compound is a fluorescent probe that can be used to detect various biological and chemical processes. For example, it can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in cells and tissues. It can also be used to monitor enzyme activity, protein-protein interactions, and intracellular signaling pathways.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-4-phenyl-3-chromanecarboxylate 2-oxo-4-phenyl-3-chromanecarboxylate involves the formation of a fluorescent product upon interaction with the target molecule. The compound contains a coumarin moiety that undergoes a photochemical reaction upon excitation with light. This reaction results in the formation of a highly fluorescent product that emits light at a specific wavelength. The intensity of the fluorescence is proportional to the concentration of the target molecule, allowing for quantitative detection.
Biochemical and Physiological Effects:
Ethyl 2-oxo-4-phenyl-3-chromanecarboxylate has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer metastasis. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 2-oxo-4-phenyl-3-chromanecarboxylate 2-oxo-4-phenyl-3-chromanecarboxylate is its high sensitivity and specificity for detecting target molecules. It is also relatively easy to use and can be used in a variety of experimental settings. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, it is susceptible to photobleaching, which can reduce the intensity of the fluorescence over time.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-oxo-4-phenyl-3-chromanecarboxylate 2-oxo-4-phenyl-3-chromanecarboxylate. One area of interest is the development of new derivatives with improved properties, such as increased sensitivity and reduced toxicity. Another area of interest is the development of new applications for the compound, such as in vivo imaging of biological processes. Finally, there is a need for further research on the mechanism of action of the compound and its effects on various biological systems.
Synthesemethoden
Ethyl 2-oxo-4-phenyl-3-chromanecarboxylate can be synthesized through a variety of methods, including the Knoevenagel condensation reaction between ethyl 2-oxo-4-phenyl-3-chromanecarboxylate acetoacetate and 4-phenyl-3-buten-2-one. The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-4-phenyl-3,4-dihydrochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-21-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)22-18(16)20/h3-11,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJKYIRIYQAZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene](/img/structure/B5224436.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
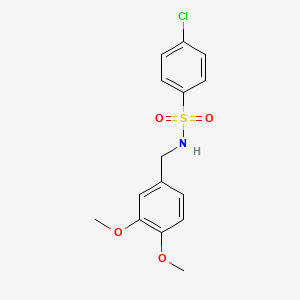
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B5224501.png)
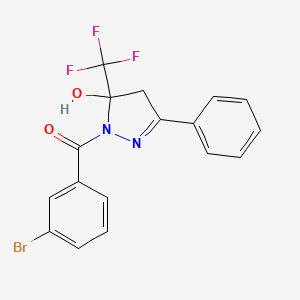
![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)
